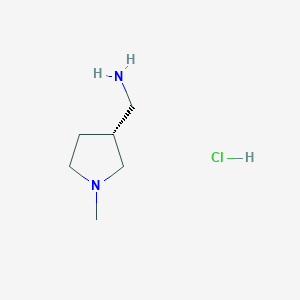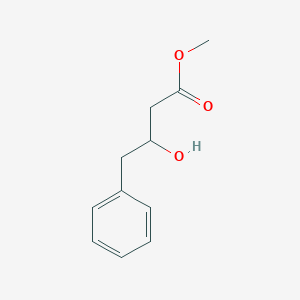
Methyl 3-hydroxy-4-phenylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-hydroxy-4-phenylbutanoate is an organic compound with the molecular formula C11H14O3. It is a methyl ester derivative of 3-hydroxy-4-phenylbutanoic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxy-4-phenylbutanoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-4-phenylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reduction of methyl 3-oxo-4-phenylbutanoate using a suitable reducing agent like sodium borohydride or lithium aluminum hydride. This reduction process converts the keto group to a hydroxyl group, yielding this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to achieve high yields and purity. The use of advanced catalysts and optimized reaction conditions ensures efficient production while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-hydroxy-4-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a keto group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Methyl 3-oxo-4-phenylbutanoate.
Reduction: Methyl 3-hydroxy-4-phenylbutanol.
Substitution: Methyl 3-chloro-4-phenylbutanoate.
Aplicaciones Científicas De Investigación
Methyl 3-hydroxy-4-phenylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including drugs for cardiovascular and neurological conditions.
Industry: The compound is used in the production of fine chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of methyl 3-hydroxy-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release the active 3-hydroxy-4-phenylbutanoic acid, which can further interact with biological targets.
Comparación Con Compuestos Similares
Methyl 3-hydroxy-4-phenylbutanoate can be compared with other similar compounds such as:
Methyl 4-hydroxy-4-phenylbutanoate: This compound has a hydroxyl group at a different position, leading to variations in reactivity and applications.
Ethyl 3-hydroxy-4-phenylbutanoate: The ethyl ester variant has similar properties but may differ in solubility and reactivity.
Methyl 3-oxo-4-phenylbutanoate: The keto derivative is more reactive in certain oxidation and reduction reactions.
These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
methyl 3-hydroxy-4-phenylbutanoate |
InChI |
InChI=1S/C11H14O3/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3 |
Clave InChI |
KUWWVYHNMGLJKE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(CC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-5-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13673832.png)
![3-[(S)-5-(Benzyloxy)-3-methylpentyl]-2,2-dimethyloxirane](/img/structure/B13673838.png)
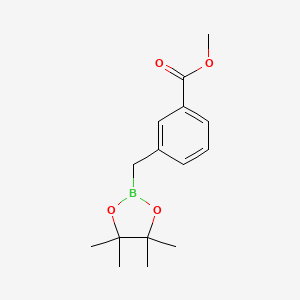
![(S)-2-[(S)-4-Bromo-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofuran-2-yl]-1-Boc-pyrrolidine](/img/structure/B13673853.png)
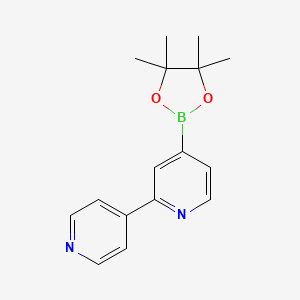
![2-(4-Carbamimidoylphenyl)-1H-benzo[d]imidazole-6-carboximidamide](/img/structure/B13673859.png)


![4-Chloro-7-fluoro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13673891.png)
![3-Chloro-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673901.png)
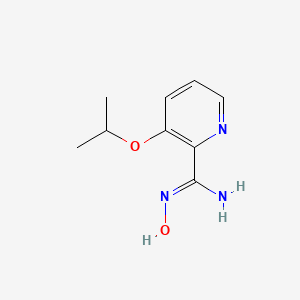
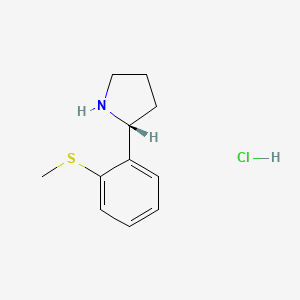
![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate 5,5-dioxide](/img/structure/B13673914.png)
